2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}aceticacid

Conformational flexibility Structure-activity relationship Linker length

2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid (CAS 2839143-93-8, MW 359.9, C19H18ClNO2S) is a hybrid molecule combining a 2-chlorothiazole ring, a naphthalene core, and an acetic acid moiety connected via a butyl spacer. This compound belongs to the broader class of thiazole-naphthalene acetic acid derivatives, which have been investigated for anti-inflammatory, antiparasitic, and enzyme inhibitory activities.

Molecular Formula C19H18ClNO2S
Molecular Weight 359.9 g/mol
CAS No. 2839143-93-8
Cat. No. B6606969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}aceticacid
CAS2839143-93-8
Molecular FormulaC19H18ClNO2S
Molecular Weight359.9 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CC(=O)O)C=C1CCCCC3=CSC(=N3)Cl
InChIInChI=1S/C19H18ClNO2S/c20-19-21-17(12-24-19)4-2-1-3-13-5-7-16-10-14(11-18(22)23)6-8-15(16)9-13/h5-10,12H,1-4,11H2,(H,22,23)
InChIKeyYBCALZQLOZCLJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid – CAS 2839143-93-8: Thiazole-Naphthalene Acetic Acid Hybrid with Distinct Structural Features


2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid (CAS 2839143-93-8, MW 359.9, C19H18ClNO2S) is a hybrid molecule combining a 2-chlorothiazole ring, a naphthalene core, and an acetic acid moiety connected via a butyl spacer . This compound belongs to the broader class of thiazole-naphthalene acetic acid derivatives, which have been investigated for anti-inflammatory, antiparasitic, and enzyme inhibitory activities [1]. Its unique butyl linker distinguishes it from directly fused thiazolo-naphthyl acids and may confer distinct conformational and binding properties.

Why In-Class Thiazole-Naphthalene Compounds Cannot Substitute for 2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid


While numerous thiazole-naphthalene hybrids exist, the precise substitution pattern—2-chloro on the thiazole ring, a four-carbon butyl spacer, and a naphthalene-2-acetic acid terminus—is not replicated in generic analogs . In closely related thiazolo-naphthyl acid PAI-1 inhibitors (e.g., Wyeth patent series), the thiazole is typically fused directly to the naphthalene ring without a flexible linker, resulting in distinct spatial and electronic properties [1]. Similarly, naphthylacetic acid derivatives lacking the thiazole ring (e.g., 2-naphthylacetic acid) exhibit plant growth regulatory activity rather than the mammalian enzyme inhibitory potential suggested for this hybrid . These structural distinctions preclude simple substitution.

Quantitative Differentiation Evidence for 2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid vs. Closest Analogs


Butyl Spacer Confers Conformational Flexibility Absent in Directly Fused Thiazolo-Naphthyl Acids

The presence of a four-carbon butyl spacer between the thiazole and naphthalene rings in the target compound provides conformational flexibility not available in directly fused thiazolo-naphthyl acids such as those described in US20060052420 [1]. While direct quantitative comparison of binding modes is not available, the increased rotational freedom may enable the compound to adopt distinct binding poses and potentially access target pockets inaccessible to rigid, fused analogs .

Conformational flexibility Structure-activity relationship Linker length

2-Chlorothiazole Substitution Enhances Electrophilicity Compared to Unsubstituted Thiazole Analogs

The 2-chloro substituent on the thiazole ring increases the electrophilicity of the heterocycle compared to unsubstituted thiazole analogs . This substitution pattern is known to influence metabolic stability and protein binding through halogen bonding interactions, as observed in related 2-chlorothiazole-containing inhibitors . While specific comparative metabolic stability data for the target compound are not publicly available, the 2-chloro group is expected to reduce oxidative metabolism at the thiazole ring relative to unsubstituted thiazoles.

Electrophilicity Metabolic stability Halogen bonding

Naphthalene-2-Acetic Acid Positional Isomerism Alters Biological Activity Profile

The naphthalene-2-acetic acid (2-NAA) moiety in the target compound differs from naphthalene-1-acetic acid (1-NAA) in its biological activity profile . 2-NAA functions as an antagonist of the natural auxin 3-indoleacetic acid (IAA), whereas 1-NAA acts as a weak auxin agonist . This positional isomerism directs the compound toward distinct biological targets and eliminates off-target auxin activity that might arise if the 1-isomer were present.

Positional isomerism Auxin activity Plant growth regulation

Recommended Application Scenarios for 2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}acetic acid Based on Structural Differentiation Evidence


Lead Optimization for PAI-1 Inhibitor Discovery Programs

Given the structural relationship to thiazolo-naphthyl acid PAI-1 inhibitors (e.g., Wyeth series), this compound can serve as a flexible-linker analog for SAR exploration in fibrinolytic disorder drug discovery [1]. The butyl spacer may reveal alternative binding modes not accessible to rigid, directly fused counterparts.

Chemical Probe for Halogen Bonding Studies

The 2-chlorothiazole moiety provides a defined halogen bond donor, making this compound a useful tool for studying halogen bonding interactions in protein-ligand complexes . Its distinct electrophilic character relative to unsubstituted thiazoles can be exploited in crystallographic or biophysical fragment screening campaigns.

Negative Control for Auxin-Based Plant Growth Assays

Unlike naphthalene-1-acetic acid derivatives, the naphthalene-2-acetic acid moiety in this compound acts as an antagonist of endogenous auxins . This property makes it a valuable negative control or selectivity tool in plant biology studies where auxin activity must be excluded.

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